3-Mercaptopropionic acid

Description

3-mercaptopropionic acid is a natural product found in Synechococcus elongatus and Brassica napus with data available.

An inhibitor of glutamate decarboxylase. It decreases the GAMMA-AMINOBUTYRIC ACID concentration in the brain, thereby causing convulsions.

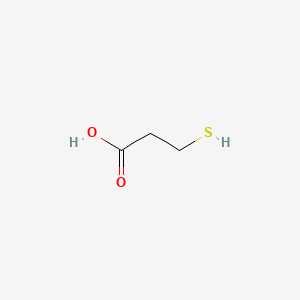

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-sulfanylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H6O2S/c4-3(5)1-2-6/h6H,1-2H2,(H,4,5) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKIDEFUBRARXTE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CS)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H6O2S | |

| Record name | 3-Mercaptopropionic acid | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/3-Mercaptopropionic_acid | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8026775 | |

| Record name | 3-Mercaptopropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8026775 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

106.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Clear liquid or solid; [HSDB] Colorless liquid with a stench; mp = 17-19 deg C; [MSDSonline], Clear colourless to pale yellow oily liquid; Roasted sulphureous aroma | |

| Record name | Propanoic acid, 3-mercapto- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3-Mercaptopropionic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3467 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 3-Mercaptopropanoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0041604 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | 3-Mercaptopropionic acid | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1914/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

111 °C AT 15 MM HG, 110.00 to 111.00 °C. @ 15.00 mm Hg | |

| Record name | 3-MERCAPTOPROPIONIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5381 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 3-Mercaptopropanoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0041604 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Flash Point |

93 °C | |

| Record name | 3-Mercaptopropionic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3467 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

SOL IN WATER, ALCOHOL, BENZENE, & ETHER, Soluble, Practically insoluble or insoluble in water, Soluble (in ethanol) | |

| Record name | 3-MERCAPTOPROPIONIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5381 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 3-Mercaptopropanoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0041604 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | 3-Mercaptopropionic acid | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1914/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

1.218 AT 21 °C, 1.220-1.226 (20°) | |

| Record name | 3-MERCAPTOPROPIONIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5381 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 3-Mercaptopropionic acid | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1914/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Vapor Pressure |

0.04 [mmHg] | |

| Record name | 3-Mercaptopropionic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3467 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Color/Form |

CLEAR LIQUID, AMORPHOUS CRYSTALS | |

CAS No. |

107-96-0 | |

| Record name | 3-Mercaptopropionic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=107-96-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Mercaptopropionic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000107960 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-MERCAPTOPROPIONIC ACID | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=437 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Propanoic acid, 3-mercapto- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3-Mercaptopropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8026775 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-mercaptopropionic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.216 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-MERCAPTOPROPIONIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B03TJ3QU9M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 3-MERCAPTOPROPIONIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5381 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 3-Mercaptopropanoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0041604 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

16.8 °C | |

| Record name | 3-MERCAPTOPROPIONIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5381 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 3-Mercaptopropanoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0041604 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

3-mercaptopropionic acid chemical properties and structure

An In-depth Technical Guide to 3-Mercaptopropionic Acid: Chemical Properties, Structure, and Experimental Protocols

Introduction

This compound (3-MPA) is a bifunctional organosulfur compound featuring both a thiol (-SH) and a carboxylic acid (-COOH) functional group.[1][2] This unique structure makes it a versatile molecule in various scientific and industrial fields.[3][4] It presents as a colorless to yellowish liquid with a strong, distinct odor.[1][5] 3-MPA is a valuable intermediate in the synthesis of pharmaceuticals, a stabilizer in polymers like PVC, and a crucial agent in nanotechnology for the surface modification of nanoparticles.[6] In biochemical research, it is known for its role as a competitive inhibitor of glutamate (B1630785) decarboxylase.[2] This guide provides a comprehensive overview of its chemical properties, structure, and detailed experimental protocols relevant to its study and application.

Chemical Structure and Identification

The molecular structure of this compound consists of a three-carbon propanoic acid backbone with a sulfanyl (B85325) group at the C3 position.[5] Its bifunctionality allows the thiol group to engage in nucleophilic reactions and metal binding, while the carboxylic acid group can undergo esterification, amidation, or deprotonation.[6]

Caption: 2D structure of this compound.

Table 1: Chemical Identifiers and Nomenclature

| Identifier | Value |

| IUPAC Name | 3-Sulfanylpropanoic acid[2] |

| Other Names | 3-Mercaptopropanoic acid, β-Mercaptopropionic acid, 3-MPA[2] |

| CAS Number | 107-96-0[2] |

| EC Number | 203-537-0 |

| PubChem CID | 6514 |

| Chemical Formula | C₃H₆O₂S[2] |

| SMILES | C(CS)C(=O)O[2][7] |

| InChIKey | DKIDEFUBRARXTE-UHFFFAOYSA-N[5] |

Physicochemical Properties

The physical and chemical properties of 3-MPA are summarized in the table below. It is soluble in water, alcohol, benzene, and ether.[1][5]

Table 2: Quantitative Physicochemical Data for this compound

| Property | Value |

| Molar Mass | 106.14 g·mol⁻¹[2] |

| Appearance | Clear, colorless to yellowish liquid[1] |

| Density | 1.218 g/mL at 21-25 °C[1][5] |

| Melting Point | 15 - 18 °C[1] |

| Boiling Point | 110 - 111 °C at 15 mmHg[1][2] |

| Flash Point | 93 °C[5][8] |

| Water Solubility | Soluble[1][5] |

| Acidity (pKa) | 4.34 (Carboxylic Acid)[2][5] |

| 10.84 (Thiol)[1][9] | |

| Refractive Index (n_D) | 1.4911 at 20-21 °C[2][5] |

| logP | 0.43[5] |

Spectroscopic Profile

-

¹H NMR: The proton NMR spectrum of 3-MPA typically shows three signals: a triplet corresponding to the two protons adjacent to the thiol group, another triplet for the two protons adjacent to the carbonyl group, and a triplet for the proton of the thiol group. The carboxylic acid proton may appear as a broad singlet.

-

¹³C NMR: The carbon NMR spectrum displays three distinct signals corresponding to the carbonyl carbon, the methylene (B1212753) carbon adjacent to the sulfur, and the methylene carbon adjacent to the carbonyl.[10]

-

IR Spectroscopy: The infrared spectrum shows characteristic absorption bands. A broad peak from approximately 2500-3300 cm⁻¹ is indicative of the O-H stretch of the carboxylic acid. A sharp peak around 1700 cm⁻¹ corresponds to the C=O (carbonyl) stretch. The S-H (thiol) stretch appears as a weaker band around 2550 cm⁻¹.[11][12][13]

Biochemical Role and Pathway

This compound is a known convulsant agent that acts by inhibiting the enzyme glutamate decarboxylase (GAD).[2] GAD is responsible for the synthesis of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA) from glutamate in the brain.[1][5] By competitively inhibiting GAD, 3-MPA reduces the concentration of GABA, leading to a state of hyperexcitability in the central nervous system, which can result in seizures.[5]

Caption: Inhibition of GABA synthesis by this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments involving this compound.

Synthesis via Addition of H₂S to Acrylic Acid

The most common industrial synthesis of 3-MPA involves the anti-Markovnikov addition of hydrogen sulfide (B99878) to acrylic acid, often using a basic catalyst.[1][3]

Workflow for Synthesis of 3-MPA

Caption: General workflow for the synthesis of this compound.

Methodology:

-

Reactor Setup: A high-pressure reactor is charged with acrylic acid and a suitable solvent, such as dimethylformamide (DMF). A basic catalyst (e.g., guanidine-functionalized resin) is added.[1]

-

Reaction: The reactor is sealed, pressurized with hydrogen sulfide gas to over 15 bar, and heated to between 30-110 °C.[1] The reaction is stirred and monitored until completion.

-

Work-up: After cooling and venting the excess H₂S, the reaction mixture is acidified with a strong acid like hydrochloric acid.

-

Isolation: The product is extracted from the aqueous phase using an organic solvent, such as methyl isobutyl ketone (MIBK).[14]

-

Purification: The organic solvent is removed, and the crude product is purified by vacuum distillation to yield pure this compound.[14]

Determination of pKa by Potentiometric Titration

This protocol outlines the determination of the carboxylic acid pKa (≈4.34).

Methodology:

-

Preparation: Prepare a standard solution of this compound (e.g., 0.01 M) in deionized water. Prepare a standardized solution of a strong base, such as 0.1 M NaOH. Calibrate a pH meter using standard buffers (pH 4, 7, and 10).[15]

-

Titration Setup: Place a known volume (e.g., 50 mL) of the 3-MPA solution into a beaker with a magnetic stir bar. Immerse the calibrated pH electrode in the solution.

-

Titration: Add the NaOH solution in small, precise increments (e.g., 0.1-0.2 mL) from a burette. After each addition, allow the pH reading to stabilize and record both the volume of titrant added and the pH.[15]

-

Data Analysis: Continue the titration well past the equivalence point. Plot the pH (y-axis) versus the volume of NaOH added (x-axis). The pKa is the pH at the half-equivalence point (the point where half of the acid has been neutralized).[16] This point corresponds to the flattest region of the buffer zone on the titration curve.

Spectroscopic Analysis Protocol (¹H NMR)

Methodology:

-

Sample Preparation: Dissolve a small amount (5-10 mg) of this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or D₂O) in a standard 5 mm NMR tube.

-

Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to optimize the magnetic field homogeneity.

-

Data Acquisition: Acquire the ¹H NMR spectrum. Typical parameters include a 30-45 degree pulse angle, a relaxation delay of 1-2 seconds, and an appropriate number of scans (e.g., 8 or 16) to achieve a good signal-to-noise ratio.

-

Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction.

-

Analysis: Integrate the signals to determine the relative number of protons and analyze the chemical shifts and coupling patterns to confirm the structure.

Safety and Handling

This compound is a hazardous substance that requires careful handling.[8][17]

-

Toxicity: It is toxic if swallowed and harmful if inhaled.[17]

-

Corrosivity: It causes severe skin burns and serious eye damage.[8][17] It may also be corrosive to metals.[18]

-

Handling: Use only in a well-ventilated area or a chemical fume hood.[8] Wear suitable personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[17]

-

Storage: Store in a cool, dry, well-ventilated place in a tightly closed container, away from sources of ignition and incompatible materials.[8]

Conclusion

This compound is a fundamentally important chemical with a broad range of applications driven by its dual thiol and carboxylic acid functionality. Its well-defined chemical and physical properties, combined with established synthetic and analytical protocols, make it a key building block in pharmaceuticals, an effective stabilizer for polymers, and a versatile ligand in nanotechnology. Understanding its properties, biochemical effects, and proper handling procedures is essential for researchers and professionals working with this compound.

References

- 1. grokipedia.com [grokipedia.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. atamankimya.com [atamankimya.com]

- 4. atamankimya.com [atamankimya.com]

- 5. This compound | C3H6O2S | CID 6514 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. nbinno.com [nbinno.com]

- 7. GSRS [precision.fda.gov]

- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 9. This compound | 107-96-0 [chemicalbook.com]

- 10. This compound(107-96-0) 13C NMR [m.chemicalbook.com]

- 11. spectrabase.com [spectrabase.com]

- 12. This compound(107-96-0) IR Spectrum [chemicalbook.com]

- 13. researchgate.net [researchgate.net]

- 14. Method for producing this compound, and methods using same for producing carboxylic acid ester compound having mercapto group and thiourethane-based optical material | TREA [trea.com]

- 15. creative-bioarray.com [creative-bioarray.com]

- 16. pubs.acs.org [pubs.acs.org]

- 17. cdn.vanderbilt.edu [cdn.vanderbilt.edu]

- 18. merckmillipore.com [merckmillipore.com]

The Role of 3-Mercaptopropionic Acid in Scientific Research: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

3-Mercaptopropionic acid (3-MPA), a bifunctional organic compound featuring both a thiol and a carboxylic acid group, has emerged as a versatile and indispensable tool in a multitude of research disciplines. Its unique chemical architecture allows for a wide range of applications, from the intricate synthesis of nanomaterials to the complex modeling of neurological disorders. This technical guide provides a comprehensive overview of the core research applications of 3-MPA, complete with detailed experimental protocols, quantitative data, and visual workflows to support researchers in their scientific endeavors.

Core Applications of this compound in Research

This compound's utility in the laboratory is primarily centered around four key areas: nanotechnology, neuroscience, polymer chemistry, and the development of advanced biosensors.

Nanotechnology: A Stabilizing and Functionalizing Agent

In the realm of nanotechnology, 3-MPA is extensively used as a capping or stabilizing agent for a variety of nanoparticles, including gold nanoparticles (AuNPs), quantum dots (QDs) like cadmium telluride (CdTe) and lead sulfide (B99878) (PbS), and metal oxides such as iron oxide (Fe₂O₃) and nickel cobalt oxide (NiCo₂O₄).[1][2] The thiol group exhibits a strong affinity for metal surfaces, forming a self-assembled monolayer (SAM) that prevents nanoparticle aggregation and imparts aqueous stability.[3] The terminal carboxylic acid group provides a reactive handle for further functionalization, such as the covalent attachment of biomolecules.

Neuroscience: A Tool for Modeling Neurological Disorders

Within neuroscience, 3-MPA is a well-established competitive inhibitor of glutamate (B1630785) decarboxylase (GAD), the enzyme responsible for the synthesis of the primary inhibitory neurotransmitter, gamma-aminobutyric acid (GABA).[2][3] By reducing GABA levels in the brain, 3-MPA acts as a convulsant, making it a valuable pharmacological tool for inducing seizures in animal models of epilepsy.[2][3][4] This allows researchers to study the mechanisms of seizure generation and to test the efficacy of potential anticonvulsant therapies.[5]

Polymer Chemistry: A Controller of Polymer Architecture

In polymer science, 3-MPA serves as a highly effective chain transfer agent (CTA) in radical polymerization processes.[2][6] By donating a hydrogen atom from its thiol group, it can terminate a growing polymer chain and initiate a new one, thereby controlling the molecular weight and narrowing the molecular weight distribution of the resulting polymer.[7] This level of control is crucial for tailoring the physical and mechanical properties of polymers for specific applications, such as in the production of high-performance plastics, coatings, and adhesives.[6]

Biosensors and Surface Chemistry: A Molecular Linker

The ability of 3-MPA to form stable self-assembled monolayers on gold surfaces is fundamental to its use in the development of biosensors.[8] The carboxylic acid terminus can be activated to covalently immobilize a wide range of biorecognition elements, such as enzymes, antibodies, and nucleic acids.[8][9] This functionalized surface can then be used to detect specific biological analytes with high sensitivity and selectivity.

Quantitative Data Summary

The following tables summarize key quantitative data related to the use of this compound in various research contexts.

| Parameter | Value | Species | Reference(s) |

| LD₅₀ (Oral) | 96 mg/kg | Rat | [1][2][10] |

| LD₅₀ (Oral) | 63 - 126 mg/kg bw | Rat | [11] |

| LC₅₀ (Inhalation) | 1.818 mg/L/4h | Rat | [10] |

| Seizure-Inducing Dose | 38 mg/kg (i.p.) | Mouse | [3] |

| Seizure-Inducing Dose | 45 mg/kg (i.p.) | Rat | [12] |

| Seizure-Inducing Dose | 70 mg/kg (i.p.) | Rat | [13][14] |

Table 1: Toxicological and Pharmacological Data for this compound.

| Nanoparticle Type | 3-MPA Concentration/Ratio | Particle Size (nm) | Zeta Potential (mV) | Reference(s) |

| CdTe Quantum Dots | Molar ratio Cd²⁺:MPA = 1:2.0 | 3 - 4 | -30 to -60 (pH dependent) | [15][16] |

| ZnS Nanoparticles | Not specified | 6 - 8 | Not specified | [5] |

| Gold Nanoparticles | Molar ratio Thiol:Gold = 2:1 | ~53 | -30 | [9][17] |

Table 2: Characterization of 3-MPA Capped Nanoparticles.

| Age Group | Time Post-Injection (min) | GAD Inhibition (%) |

| Adult Rat | 1 | 14.1 |

| Immature Rat | 1 | 41.4 |

Table 3: In Vivo Inhibition of Glutamate Decarboxylase (GAD) by 3-MPA (70 mg/kg i.p.) in Rats.[13][14]

Experimental Protocols

This section provides detailed methodologies for key experiments utilizing this compound.

Protocol 1: Synthesis of 3-MPA Capped Cadmium Telluride (CdTe) Quantum Dots

This protocol describes a simple aqueous synthesis of highly luminescent CdTe quantum dots.[15]

Materials:

-

Cadmium chloride (CdCl₂) solution (100 mmol/L)

-

This compound (3-MPA) solution (40 mmol/L)

-

Sodium tellurite (B1196480) (Na₂TeO₃) solution (4 mmol/L)

-

Sodium borohydride (B1222165) (NaBH₄)

-

Hydrazine hydrate (B1144303) (N₂H₄·H₂O, 85%)

-

Deionized water

-

Conical flask

Procedure:

-

In a conical flask, add 0.05 mL of 100 mmol/L CdCl₂ solution.

-

To the flask, add 5.25 mL of deionized water.

-

Add 0.25 mL of 40 mmol/L 3-MPA solution to the flask. It is crucial to add the 3-MPA before the sodium tellurite to prevent the precipitation of cadmium salts.

-

Add 0.25 mL of 4 mmol/L Na₂TeO₃ solution.

-

Add 0.6 mg of solid NaBH₄.

-

Finally, add 34.2 mL of 85% N₂H₄·H₂O.

-

The final molar ratio of Cd²⁺/MPA/TeO₃²⁻/NaBH₄/N₂H₄·H₂O will be 1:2.0:0.2:3.2:120,000.

-

Store the reaction mixture at room temperature to allow for the growth of the quantum dots. The emission color of the QDs will change over time as they grow. For red-emitting QDs, a storage time of approximately 2 hours is typical.

Protocol 2: Induction of Seizures in Mice with this compound

This protocol outlines the procedure for inducing seizures in mice for epilepsy research.[3]

Materials:

-

This compound (3-MPA)

-

Tris buffer

-

Saline solution (0.9% NaCl)

-

Syringes and needles for intraperitoneal (i.p.) injection

-

Animal observation cage

Procedure:

-

Prepare a stock solution of 3-MPA in saline.

-

Immediately before administration, neutralize the 3-MPA solution with Tris buffer to a physiological pH.

-

Administer a convulsive dose of 38 mg/kg of 3-MPA via intraperitoneal injection. The injection volume should be approximately 0.05 mL per 10 g of body weight.

-

Immediately place the mouse in an observation cage.

-

Monitor the animal continuously for behavioral changes and the onset of seizures. Seizure activity is typically observed within minutes of injection.

-

Record the latency to seizure onset and the severity of the seizures according to a standardized scale (e.g., the Racine scale).

Protocol 3: Formation of a 3-MPA Self-Assembled Monolayer (SAM) on a Gold Surface

This protocol details the steps for modifying a gold substrate with a 3-MPA SAM, a common procedure in biosensor development.[18][19]

Materials:

-

Gold-coated substrate (e.g., gold-coated glass slide or electrode)

-

This compound (3-MPA)

-

200 proof ethanol (B145695)

-

Hydrochloric acid (HCl) (optional, for pH adjustment)

-

Clean glass or polypropylene (B1209903) containers with sealable caps

-

Tweezers

-

Dry nitrogen gas

-

Sonicator

Procedure:

-

Cleaning the Substrate: Thoroughly clean the gold substrate to remove any organic contaminants. This can be achieved by sonicating in ethanol followed by rinsing with deionized water and drying under a stream of dry nitrogen.

-

Preparation of Thiol Solution: Prepare a 1 mM solution of 3-MPA in ethanol in a clean container. For carboxy-terminated thiols like 3-MPA, the self-assembly process can be influenced by pH. Adjusting the pH to approximately 2 with a few drops of concentrated HCl can improve monolayer formation.

-

Self-Assembly: Immerse the clean gold substrate into the 3-MPA solution using tweezers. Ensure the entire gold surface is submerged.

-

Incubation: Seal the container to minimize exposure to oxygen and contaminants. For optimal monolayer packing and ordering, allow the self-assembly to proceed for 24-48 hours.

-

Rinsing: After incubation, remove the substrate from the thiol solution with tweezers and rinse it thoroughly with ethanol to remove any non-covalently bound molecules.

-

Drying: Dry the substrate with a gentle stream of dry nitrogen gas.

-

Storage: Store the modified substrate in a clean, dry environment, preferably under an inert atmosphere, until further use.

Visualizing Workflows and Pathways

The following diagrams, generated using the DOT language, illustrate key processes involving this compound.

Figure 1: Signaling pathway demonstrating the competitive inhibition of Glutamate Decarboxylase (GAD) by this compound (3-MPA), leading to a reduction in GABA synthesis.

Figure 2: A generalized experimental workflow for the synthesis of this compound (3-MPA) capped nanoparticles.

Figure 3: A logical workflow for the construction of a biosensor utilizing a this compound (3-MPA) self-assembled monolayer as a linker for biomolecule immobilization.

References

- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 2. multichemindia.com [multichemindia.com]

- 3. researchgate.net [researchgate.net]

- 4. Characterization of Glutamic Acid Decarboxylase Activity in Cerebral Blood Vessels | Semantic Scholar [semanticscholar.org]

- 5. Characterization of ZnS Nanoparticles Using MPA as Capping Agents | Scientific.Net [scientific.net]

- 6. nbinno.com [nbinno.com]

- 7. US4593081A - Chain-transfer agents for emulsion polymerization and polymer products produced therewith - Google Patents [patents.google.com]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. fishersci.com [fishersci.com]

- 11. echemi.com [echemi.com]

- 12. This compound-Induced Seizures Decrease NR2B Expression in Purkinje Cells: Cyclopentyladenosine Effect - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Inhibition of glutamate decarboxylase activity by this compound has different time course in the immature and adult rat brains - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. pubs.acs.org [pubs.acs.org]

- 16. researchgate.net [researchgate.net]

- 17. benchchem.com [benchchem.com]

- 18. Preparing Self-Assembled Monolayers [sigmaaldrich.com]

- 19. sigmaaldrich.com [sigmaaldrich.com]

Synthesis via Addition of Hydrogen Sulfide to Acrylic Acid

An In-depth Technical Guide to the Synthesis of 3-Mercaptopropionic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the primary synthesis mechanisms for this compound (3-MPA), a crucial bifunctional molecule widely utilized in pharmaceuticals, polymer chemistry, and nanotechnology. The document outlines the core reaction pathways, provides detailed experimental protocols, and presents quantitative data in a structured format for comparative analysis.

This method is the most prevalent industrial route for producing this compound, valued for its high selectivity and yields.[1][2] The reaction involves the direct addition of hydrogen sulfide (B99878) (H₂S) across the double bond of acrylic acid, typically facilitated by a basic catalyst.[3][4]

Reaction Mechanism

The synthesis proceeds via a nucleophilic addition mechanism. A basic catalyst is employed to deprotonate hydrogen sulfide, generating the hydrosulfide (B80085) anion (HS⁻), a potent nucleophile. This anion then attacks the β-carbon of the acrylic acid, which is electrophilic due to the electron-withdrawing nature of the adjacent carboxylic acid group. The resulting enolate intermediate is subsequently protonated to yield this compound.

Studies involving the addition of H₂S to methyl acrylate (B77674) over solid basic catalysts suggest a "poisoned" Eley-Rideal mechanism.[5] In this model, hydrogen sulfide adsorbs and dissociates on the catalyst surface into active HS⁻ and H⁺ species.[5] The acrylate molecule, which is more weakly adsorbed, then reacts from a physisorbed state with the adsorbed hydrosulfide species.[5]

Experimental Protocols and Data

The reaction is commonly performed under pressure in a solvent using a solid-supported basic catalyst to achieve high yields and selectivity.[2][6]

Experimental Protocol: A typical industrial synthesis involves charging a pressure reactor with acrylic acid, a solvent such as dimethylformamide, and a basic catalyst, for instance, a guanidine-functionalized polystyrene-divinylbenzene resin.[1][2] The reactor is then pressurized with hydrogen sulfide. The reaction mixture is heated and stirred for a specified duration to ensure complete conversion.[2][6] Following the reaction, the catalyst is filtered off, and the this compound is isolated from the solvent, often through distillation.[7]

Quantitative Data for H₂S Addition to Acrylic Acid

| Parameter | Value | Reference |

| Catalyst | Guanidine-functionalized polystyrene-divinylbenzene resins | [1][2] |

| Solvent | Dimethylformamide | [2] |

| Temperature | 30–110 °C | [2][6] |

| Pressure | > 15 bar | [2] |

| Yield | > 97% | [2] |

| Selectivity | High | [2] |

Signaling Pathway Diagram

Caption: Addition of H₂S to Acrylic Acid Pathway

Synthesis from Acrylonitrile and Sodium Hydrosulfide

This multi-step synthesis route offers an alternative to the direct addition of H₂S to acrylic acid and is also capable of producing high-purity this compound.[1][8] The process involves the initial formation of 3-mercaptopropionitrile, which is subsequently hydrolyzed to the final product.[9]

Reaction Mechanism

The synthesis proceeds in several distinct stages:

-

Addition Reaction: Acrylonitrile undergoes a Michael addition with sodium hydrosulfide (NaSH) to form 2-sodium cyanoethanethiolate.[8] A potential side reaction is the formation of thiodipropionitrile if sodium sulfide, formed in situ, reacts with another molecule of acrylonitrile.[1]

-

Neutralization: The 2-sodium cyanoethanethiolate intermediate is neutralized with an acid to yield 3-mercaptopropionitrile.[8]

-

Hydrolysis: The nitrile group of 3-mercaptopropionitrile is hydrolyzed under acidic conditions, typically using a strong acid like hydrochloric acid, to form the carboxylic acid group of this compound.[1][8] In some variations, byproducts like dithiodipropionic acid may be formed and subsequently reduced to 3-MPA using a reducing agent like iron powder.[1]

Experimental Protocols and Data

This pathway involves a sequence of reactions, each with specific conditions to optimize the yield and purity of the final product.

Experimental Protocol: [8][10]

-

Formation of 2-sodium cyanoethanethiolate: Acrylonitrile is reacted with an aqueous solution of sodium hydrosulfide. The temperature is carefully controlled to minimize the formation of byproducts.

-

Neutralization to 3-mercaptopropionitrile: The reaction mixture is then neutralized with an acid, leading to the formation of 3-mercaptopropionitrile, which can be extracted into an organic solvent.

-

Acid Hydrolysis: Concentrated hydrochloric acid is added to the organic layer containing 3-mercaptopropionitrile. The mixture is heated under reflux to facilitate the hydrolysis of the nitrile to a carboxylic acid.

-

Purification: The resulting this compound is purified, typically by distillation under reduced pressure.

Quantitative Data for Synthesis from Acrylonitrile

| Step | Reactants | Molar Ratio (Acrylonitrile:NaSH) | Temperature (°C) | Time (h) | Yield | Reference |

| Addition | Acrylonitrile, Sodium Hydrosulfide | 1:0.9 to 1:1.5 | 40-60 | - | High | [8] |

| Hydrolysis | 3-mercaptopropionitrile, HCl | - | 110-130 (reflux) | 10-15 | 88% (overall) | [8] |

| Saponification | 3-mercaptopropionitrile, NaOH | - | 70 (initial), then boil | 2-3 | - | [11][12] |

Experimental Workflow Diagram

References

- 1. Page loading... [guidechem.com]

- 2. grokipedia.com [grokipedia.com]

- 3. atamankimya.com [atamankimya.com]

- 4. nbinno.com [nbinno.com]

- 5. researchgate.net [researchgate.net]

- 6. US5877349A - Process for the synthesis of this compound - Google Patents [patents.google.com]

- 7. CN110372551A - The preparation method of this compound - Google Patents [patents.google.com]

- 8. Method for producing this compound, and methods using same for producing carboxylic acid ester compound having mercapto group and thiourethane-based optical material | TREA [trea.com]

- 9. atamankimya.com [atamankimya.com]

- 10. EP0677512B1 - Process for the preparation of 3-mercapto-propion-nitrile and 3-mercapto-propionic acid - Google Patents [patents.google.com]

- 11. EP0677512A1 - Process for the preparation of 3-mercapto-propion-nitrile and 3-mercapto-propionic acid - Google Patents [patents.google.com]

- 12. US5391820A - Preparation of 3-mercaptopropionitrile and this compound - Google Patents [patents.google.com]

An In-depth Technical Guide to the Safety and Handling of 3-Mercaptopropionic Acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for 3-mercaptopropionic acid (3-MPA), a vital reagent in various research and development applications. Adherence to these guidelines is critical to ensure a safe laboratory environment and minimize risks associated with the chemical's hazardous properties.

Chemical Identification and Physical Properties

This compound is an organosulfur compound notable for its dual functionality, containing both a thiol and a carboxylic acid group. This structure dictates its chemical reactivity and physical characteristics.

| Property | Value | References |

| CAS Number | 107-96-0 | [1][2] |

| Molecular Formula | C₃H₆O₂S | [1][3] |

| Molecular Weight | 106.14 g/mol | [1][4] |

| Appearance | Colorless oil/liquid | [1][3] |

| Odor | Strong, acrid, sulfide-like | [3] |

| Melting Point | 15 - 18 °C (59 - 64 °F) | [2][4][5][6] |

| Boiling Point | 110 - 111 °C (230 - 232 °F) at 15 mmHg (20 hPa) | [1][4][5][7] |

| Density | 1.218 g/mL at 21-25 °C | [2][3][6][8] |

| Flash Point | 93 °C (199.4 °F) - closed cup | [3][6][9] |

| Solubility | Soluble in water, alcohol, benzene, and ether | [1][3] |

| Vapor Pressure | 0.04 mmHg at 20 °C | [6] |

| Refractive Index | 1.492 at 20 °C | [2][6][9] |

Hazard Identification and GHS Classification

This compound is classified as a hazardous substance under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). It is crucial to understand these hazards to implement appropriate safety measures.[1][5][8][10]

| Hazard Class | Category | Hazard Statement |

| Corrosive to Metals | Category 1 | H290: May be corrosive to metals |

| Acute Toxicity, Oral | Category 3 | H301: Toxic if swallowed |

| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled |

| Skin Corrosion/Irritation | Category 1B | H314: Causes severe skin burns and eye damage |

| Serious Eye Damage/Eye Irritation | Category 1 | H314: Causes severe skin burns and eye damage |

| Hazardous to the Aquatic Environment, Acute Hazard | H401: Toxic to aquatic life |

Safe Handling and Storage

Proper handling and storage procedures are paramount to prevent exposure and ensure the chemical's stability.

Handling:

-

Work in a well-ventilated area, preferably under a chemical fume hood.[11][12]

-

Wash hands thoroughly after handling and before eating, drinking, or smoking.[8][12]

-

Use non-sparking tools to prevent ignition.[12]

-

Ground all equipment containing the material to prevent electrostatic discharge.[12]

Storage:

-

Store in a cool, dry, and well-ventilated place.[11]

-

Keep containers tightly closed and upright to prevent leakage.[4][7]

-

Store in a corrosive-resistant container with a resistant inner liner.[8][12]

-

Keep away from sources of ignition and incompatible materials.[11]

-

Store in a designated corrosives area.[11]

Incompatible Materials:

Personal Protective Equipment (PPE)

The use of appropriate personal protective equipment is mandatory when handling this compound.

| Protection Type | Specification | References |

| Eye/Face Protection | Tightly fitting safety goggles or a face shield (8-inch minimum). Must be approved under standards such as NIOSH (US) or EN 166 (EU). | [4][7][11] |

| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber) tested according to EN 374. A complete suit protecting against chemicals is required. | [4][8] |

| Respiratory Protection | Use a full-face respirator with appropriate cartridges (e.g., type ABEK) if exposure limits are exceeded or if ventilation is inadequate. Respirators must be approved under standards such as NIOSH (US) or CEN (EU). | [7][8][11] |

First-Aid Measures

Immediate and appropriate first-aid is critical in the event of exposure.

| Exposure Route | First-Aid Procedure | References |

| Inhalation | Move the victim to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention. | [11] |

| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention. | [11] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention. | [4][11] |

| Ingestion | Do NOT induce vomiting. If the victim is conscious and alert, give 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention. | [4][11] |

Firefighting and Accidental Release Measures

Firefighting:

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[7]

-

Specific Hazards: Hazardous decomposition products include carbon monoxide, carbon dioxide, and sulfur oxides.[11]

-

Protective Equipment: Wear a self-contained breathing apparatus (SCBA) and full protective gear.[7][11]

Accidental Release:

-

Personal Precautions: Evacuate personnel to a safe area. Wear appropriate PPE, including respiratory protection. Ensure adequate ventilation.[4][7]

-

Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.[4][7]

-

Containment and Cleanup: Absorb the spill with inert material (e.g., vermiculite, sand, or earth) and place it in a suitable, closed container for disposal.[11][12]

Ecotoxicity Data

This compound is toxic to aquatic life. The following table summarizes available ecotoxicity data.

| Test | Species | Endpoint | Result | References |

| Acute Oral Toxicity | Rat | LD50 | 96 mg/kg | [10][11] |

| Acute Fish Toxicity (OECD 203) | Zebra fish (presumed) | LC50 (96h) | A study on a similar substance showed 100% mortality at 100 mg/L after 24h. | [13] |

| Acute Daphnia Toxicity (OECD 202) | Daphnia magna | EC50 (48h) | 8.3 mg/L | |

| Algae Growth Inhibition (OECD 201) | Pseudokirchneriella subcapita | Not specified | General test guidelines available. | [14][15] |

| Biodegradability (OECD 301A) | Activated sludge | Readily biodegradable | A study on a similar substance showed 97% degradation after 28 days. | [10][16][17] |

Experimental Protocols

Detailed methodologies for the key ecotoxicity tests are based on OECD guidelines.

Acute Toxicity to Daphnia magna (OECD Guideline 202)

A study was conducted to assess the acute immobilization of Daphnia magna when exposed to a test material with similar properties to this compound.

-

Principle: Young daphnids are exposed to a range of concentrations of the test substance for 48 hours. Immobilization is recorded at 24 and 48 hours and compared to a control group.

-

Methodology:

-

Following a preliminary range-finding test, twenty daphnids (in two replicates of ten) were exposed to nominal concentrations of 0.14, 0.25, 0.45, 0.78, 1.4, 2.5, 4.5, 7.8, and 14 mg/L.

-

The exposure was conducted for 48 hours at 21°C under static conditions.

-

Test solutions were prepared by stirring an excess of the material in reconstituted water and then filtering out any undissolved substance. This saturated solution was then diluted to achieve the test concentrations.

-

The number of immobilized daphnia was recorded at 24 and 48 hours. Immobilization was defined as the inability to swim for approximately 15 seconds after gentle agitation.

-

-

Results: The 48-hour EC50, based on nominal concentrations, was determined to be 8.3 mg/L. The No Observed Effect Concentration (NOEC) was 2.5 mg/L.

Acute Fish Toxicity (OECD Guideline 203)

While a specific study report for this compound was not available, the general methodology is as follows:

-

Principle: Fish are exposed to the test substance for a 96-hour period. Mortalities and other effects are recorded at 24, 48, 72, and 96 hours to determine the concentration that is lethal to 50% of the test fish (LC50).[18][19]

-

General Methodology:

-

A preliminary range-finding test is conducted to determine the appropriate concentration range for the definitive test.[13]

-

At least five concentrations in a geometric series are typically used, with a control group.[19]

-

The test is conducted in a semi-static or flow-through system with renewal of the test solutions, often at 48 hours.[13]

-

Observations for mortality and visible toxic signs (e.g., erratic swimming, lethargy) are made at regular intervals.[13][20]

-

Algae Growth Inhibition Test (OECD Guideline 201)

A specific experimental report for this compound was not available. The general methodology is outlined below:

-

Principle: Exponentially growing cultures of a selected freshwater alga or cyanobacterium are exposed to various concentrations of the test substance over a period of 72 hours. The inhibition of growth is measured and compared to a control.[14][15]

-

General Methodology:

-

At least five concentrations of the test substance are prepared, with three replicates for each.[15]

-

The test is conducted in batch cultures under constant fluorescent illumination and controlled temperature.[15]

-

Algal biomass is measured at least daily, and the pH is recorded at the beginning and end of the test.[15]

-

The primary endpoint is the inhibition of the average specific growth rate.[21]

-

Ready Biodegradability - DOC Die-Away Test (OECD Guideline 301A)

While a specific report for this compound was not found, the general protocol is as follows:

-

Principle: A solution of the test substance in a mineral medium is inoculated with microorganisms (typically from activated sludge) and incubated under aerobic conditions in the dark or diffuse light for 28 days. The biodegradation is followed by measuring the dissolved organic carbon (DOC) at regular intervals.[17]

-

General Methodology:

-

The test substance is added to the mineral medium to yield a specific DOC concentration.[16]

-

An inoculum of activated sludge is prepared, often involving washing and resuspension.[16]

-

Control flasks containing only the inoculum and reference flasks with a readily biodegradable substance (e.g., sodium acetate) are run in parallel.[17]

-

The test mixture is incubated, and samples are taken periodically to measure the DOC concentration.[17]

-

A substance is considered readily biodegradable if at least 70% of the DOC is removed within a 10-day window during the 28-day test period.[17]

-

Spill Response Workflow

The following diagram illustrates a logical workflow for responding to a this compound spill.

Caption: Workflow for handling a this compound spill.

References

- 1. nbinno.com [nbinno.com]

- 2. atamankimya.com [atamankimya.com]

- 3. This compound | C3H6O2S | CID 6514 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. cdn.vanderbilt.edu [cdn.vanderbilt.edu]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. This compound = 99 107-96-0 [sigmaaldrich.com]

- 7. cdhfinechemical.com [cdhfinechemical.com]

- 8. chemos.de [chemos.de]

- 9. This compound, 107-96-0 [thegoodscentscompany.com]

- 10. multichemindia.com [multichemindia.com]

- 11. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 12. echemi.com [echemi.com]

- 13. downloads.regulations.gov [downloads.regulations.gov]

- 14. OECD 201: Freshwater Alga and Cyanobacteria, Growth Inhibition Test - Situ Biosciences [situbiosciences.com]

- 15. oecd.org [oecd.org]

- 16. avebe.com [avebe.com]

- 17. oecd.org [oecd.org]

- 18. oecd.org [oecd.org]

- 19. oecd.org [oecd.org]

- 20. genedirex.com [genedirex.com]

- 21. catalog.labcorp.com [catalog.labcorp.com]

An In-depth Technical Guide to the Solubility of 3-Mercaptopropionic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Mercaptopropionic acid (3-MPA), an organosulfur compound with the chemical formula HSCH₂CH₂COOH, is a versatile bifunctional molecule featuring both a thiol and a carboxylic acid group. This unique structure allows it to participate in a wide range of chemical reactions, making it a valuable building block in various fields, including pharmaceuticals, polymer chemistry, and nanotechnology. A fundamental understanding of its solubility in different solvents is crucial for its effective application in research, development, and manufacturing processes. This technical guide provides a comprehensive overview of the solubility of this compound, including quantitative data, experimental protocols for solubility determination, and a logical workflow for assessing its solubility profile.

Core Concepts: Factors Influencing Solubility

The solubility of this compound is governed by its molecular structure. The presence of a polar carboxylic acid group (-COOH) and a moderately polar thiol group (-SH) allows for hydrogen bonding with polar solvents. The short, three-carbon chain contributes to some nonpolar character. Consequently, 3-MPA exhibits a broad range of solubilities in various solvents. Key factors influencing its solubility include:

-

Polarity of the Solvent: Polar solvents, particularly those capable of hydrogen bonding, are generally good solvents for 3-MPA.

-

Temperature: While specific data is limited, the solubility of solids and liquids in liquid solvents generally increases with temperature.

-

pH: The acidity of the aqueous solution plays a significant role. The carboxylic acid group can be deprotonated at higher pH values, forming a more soluble carboxylate salt.

Quantitative Solubility Data

The following table summarizes the available quantitative and qualitative solubility data for this compound in various solvents. It is important to note that for several common solvents, only qualitative descriptions are available in the public domain.

| Solvent | Chemical Formula | Solubility | Temperature (°C) | Notes |

| Water | H₂O | Soluble / Miscible[1][2][3] | Not Specified | The term "miscible" suggests solubility in all proportions. |

| Methanol | CH₃OH | 471.33 g/L | 25 | - |

| Ethanol | C₂H₅OH | 280.69 g/L | 25 | - |

| Isopropanol | C₃H₈O | 192.13 g/L | 25 | - |

| Diethyl Ether | (C₂H₅)₂O | Soluble / Miscible[2][4] | Not Specified | - |

| Benzene | C₆H₆ | Soluble / Miscible[4] | Not Specified | - |

| Chloroform | CHCl₃ | Slightly Soluble[5] | Not Specified | - |

| Ethyl Acetate | C₄H₈O₂ | Slightly Soluble[5] | Not Specified | - |

| Acetone | C₃H₆O | Data Not Available | - | Expected to be soluble due to its polar aprotic nature. |

| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | Data Not Available | - | Expected to be soluble due to its high polarity. |

Experimental Protocol: Determination of Aqueous Solubility (OECD Guideline 105)

For researchers requiring precise and standardized solubility data, the OECD Guideline 105 for the Testing of Chemicals, "Water Solubility," provides a robust framework. Two primary methods are described: the Column Elution Method and the Flask Method. Given that this compound is expected to have a solubility greater than 10⁻² g/L, the Flask Method is the more appropriate choice.

Principle of the Flask Method

A saturated solution of this compound in water is prepared by stirring an excess of the substance with water at a constant temperature. The concentration of this compound in the aqueous phase is then determined by a suitable analytical method.

Apparatus and Reagents

-

Constant temperature bath (e.g., 25 ± 0.5 °C)

-

Stirring mechanism (e.g., magnetic stirrer and stir bars)

-

Glass flasks with stoppers

-

Centrifuge (optional)

-

Analytical balance

-

Filtration system (e.g., syringe filters with a pore size of 0.45 µm or less)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Mass Spectrometer) or another suitable quantitative analysis method.

-

This compound (of known purity)

-

Reagent-grade water

Procedure

-

Preliminary Test: To estimate the approximate solubility, add successive small amounts of this compound to a known volume of water in a flask at the test temperature. Shake vigorously after each addition until a saturated solution with a visible excess of the substance is formed. This helps in determining the appropriate amount of substance to use in the main test and the approximate time to reach equilibrium.

-

Main Test (in triplicate): a. Add an excess amount of this compound (determined from the preliminary test) to separate flasks containing a known volume of water. b. Tightly stopper the flasks and place them in the constant temperature bath. c. Stir the contents of the flasks for a sufficient time to reach equilibrium (e.g., 24 hours). Periodically, take samples from the supernatant, analyze their concentration, and continue until consecutive measurements are constant.

-

Sample Preparation for Analysis: a. After reaching equilibrium, stop the stirring and allow the undissolved this compound to settle. b. If necessary, centrifuge the flasks to aid in the separation of the solid and liquid phases. c. Carefully withdraw a sample of the supernatant (the saturated solution) using a syringe. d. Immediately filter the sample through a syringe filter to remove any remaining undissolved particles.

-

Quantitative Analysis: a. Prepare a series of standard solutions of this compound of known concentrations. b. Analyze the standard solutions and the filtered saturated solution samples using a validated HPLC method or another suitable analytical technique. c. Construct a calibration curve from the standard solutions and determine the concentration of this compound in the saturated samples.

-

Data Reporting: Report the mean solubility from the triplicate measurements in g/L or other appropriate units, along with the standard deviation and the test temperature.

Experimental Workflow

The following diagram illustrates the logical workflow for determining the solubility of this compound.

Caption: Workflow for determining the solubility of this compound.

Conclusion

This technical guide provides a foundational understanding of the solubility of this compound. While quantitative data is available for some alcoholic solvents, further experimental determination is required for a comprehensive solubility profile in other common laboratory solvents. The provided experimental protocol, based on the OECD Guideline 105, offers a standardized approach for obtaining reliable and reproducible aqueous solubility data. For drug development professionals and researchers, a thorough knowledge of 3-MPA's solubility is paramount for optimizing reaction conditions, formulation development, and ensuring the successful application of this versatile molecule.

References

Spectroscopic Analysis of 3-Mercaptopropionic Acid: A Technical Guide

An In-depth Examination of NMR and FTIR Spectroscopic Signatures for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic analysis of 3-mercaptopropionic acid (3-MPA), a molecule of significant interest in various scientific and pharmaceutical fields. Understanding its structural features through nuclear magnetic resonance (NMR) and Fourier-transform infrared (FTIR) spectroscopy is crucial for its application in drug development, materials science, and biomedical research. This document outlines the characteristic spectral data, detailed experimental protocols, and visual representations of the molecule and analytical workflows.

Introduction to this compound

This compound (HSCH₂CH₂COOH) is a bifunctional organic compound containing both a thiol (-SH) and a carboxylic acid (-COOH) group. This unique structure allows it to participate in a wide range of chemical reactions, making it a valuable building block in synthesis and a versatile ligand for nanoparticle functionalization. Its ability to form self-assembled monolayers on metal surfaces and its role in various biological systems underscore the importance of precise analytical characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the molecular structure of 3-MPA by providing detailed information about the chemical environment of its hydrogen (¹H) and carbon (¹³C) nuclei.

¹H NMR Spectral Data

The ¹H NMR spectrum of this compound typically exhibits three distinct signals corresponding to the protons of the methylene (B1212753) groups and the thiol group. The acidic proton of the carboxylic acid group often appears as a broad singlet at a significantly downfield chemical shift.

Table 1: ¹H NMR Chemical Shift Data for this compound

| Protons | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| -SH | ~1.6 | Triplet (t) | ~8.0 |

| -S-CH₂ - | ~2.7 | Triplet (t) | ~6.5 |

| -CH₂ -COOH | ~2.8 | Triplet (t) | ~6.5 |

| -COOH | ~10-12 | Broad Singlet (br s) | - |

Note: Chemical shifts can vary depending on the solvent and concentration.

¹³C NMR Spectral Data

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. For 3-MPA, three signals are expected, corresponding to the carbonyl carbon and the two methylene carbons.

Table 2: ¹³C NMR Chemical Shift Data for this compound

| Carbon | Chemical Shift (δ, ppm) |

| -C H₂-SH | ~20 |

| -C H₂-COOH | ~35 |

| -C OOH | ~175 |

Note: Chemical shifts can vary depending on the solvent.

Experimental Protocol for NMR Analysis

A general procedure for obtaining NMR spectra of this compound is as follows:

-

Sample Preparation:

-

Dissolve approximately 5-25 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃, or Dimethyl sulfoxide-d₆, DMSO-d₆) in a clean, dry NMR tube.

-

The use of deuterated solvents is essential to avoid large solvent signals in the ¹H NMR spectrum.

-

For quantitative analysis, a known amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), can be added.

-

-

Instrument Setup:

-

Place the NMR tube in the spectrometer's probe.

-

The instrument's magnetic field is "locked" onto the deuterium (B1214612) signal of the solvent to ensure field stability.

-

The magnetic field homogeneity is optimized by a process called "shimming" to obtain sharp spectral lines.

-

-

Data Acquisition:

-

Acquire the ¹H NMR spectrum. Typical parameters include a sufficient number of scans to achieve a good signal-to-noise ratio.

-

For ¹³C NMR, a larger number of scans is generally required due to the lower natural abundance and sensitivity of the ¹³C nucleus.

-

Proton-decoupled ¹³C NMR is commonly performed to simplify the spectrum to single lines for each carbon.

-

-

Data Processing:

-

The raw data (Free Induction Decay, FID) is Fourier transformed to obtain the frequency-domain spectrum.

-

The spectrum is phased and the baseline is corrected.

-

Chemical shifts are referenced to the internal standard (e.g., TMS at 0 ppm).

-

Integration of the signals in the ¹H NMR spectrum provides the relative ratios of the different types of protons.

-

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The FTIR spectrum of 3-MPA shows characteristic absorption bands for the O-H, C=O, C-H, and S-H bonds.

FTIR Spectral Data

The key vibrational frequencies in the FTIR spectrum of this compound are summarized in the table below.

Table 3: Characteristic FTIR Absorption Frequencies for this compound

| Functional Group | Vibration | Wavenumber (cm⁻¹) | Intensity |

| O-H (Carboxylic Acid) | Stretching | 2500-3300 | Broad |

| C-H (Alkyl) | Stretching | 2850-2950 | Medium |

| S-H (Thiol) | Stretching | 2550-2600 | Weak |

| C=O (Carboxylic Acid) | Stretching | 1700-1725 | Strong |

| C-O (Carboxylic Acid) | Stretching | 1200-1300 | Medium |

| C-S | Stretching | 600-700 | Weak |

Experimental Protocol for FTIR Analysis

For a liquid sample like this compound, the Attenuated Total Reflectance (ATR) or transmission methods can be used.

ATR-FTIR Method:

-

Background Spectrum: Record a background spectrum of the clean ATR crystal. This is crucial to subtract any atmospheric or instrumental interferences.

-

Sample Application: Place a small drop of this compound directly onto the ATR crystal.

-

Data Acquisition: Acquire the sample spectrum. Typically, multiple scans are averaged to improve the signal-to-noise ratio. The spectral range is usually 4000-400 cm⁻¹.

-

Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol (B130326) or ethanol) and a soft tissue after the measurement to prevent cross-contamination.

Transmission Method (Liquid Cell):

-

Cell Assembly: A demountable liquid cell with infrared-transparent windows (e.g., NaCl or KBr plates) is used. A thin film of the liquid sample is created between the two plates.

-

Background Spectrum: A background spectrum of the empty cell or the solvent (if used) is recorded.

-

Sample Introduction: The cell is filled with the this compound sample.

-

Data Acquisition: The sample spectrum is recorded.

-

Cleaning: The cell must be disassembled and the windows cleaned thoroughly with an appropriate solvent and stored in a desiccator.

Visualizations

The following diagrams, generated using the DOT language, illustrate the molecular structure of this compound and the general workflows for its spectroscopic analysis.

Caption: Molecular structure of this compound.

Caption: General experimental workflows for NMR and FTIR analysis.

Conclusion

The spectroscopic analysis of this compound by NMR and FTIR provides a detailed and complementary understanding of its molecular structure. The characteristic chemical shifts in ¹H and ¹³C NMR spectra, along with the specific vibrational frequencies in the FTIR spectrum, serve as reliable fingerprints for the identification and characterization of this important compound. The experimental protocols outlined in this guide provide a solid foundation for researchers, scientists, and drug development professionals to perform accurate and reproducible spectroscopic analyses of this compound.

A Technical Guide to 3-Mercaptopropionic Acid: Commercial Sources, Purity, and Analysis

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of 3-mercaptopropionic acid (3-MPA), a versatile bifunctional molecule widely used in pharmaceutical synthesis, materials science, and various industrial applications. This document details its commercial availability, typical purity levels, common impurities, and the analytical methodologies used for its characterization. Furthermore, it presents detailed experimental protocols for its synthesis and purification, empowering researchers with the practical knowledge required for its effective use and quality control.

Commercial Availability and Purity

This compound is readily available from a range of chemical suppliers, catering to diverse research and industrial needs. The purity of commercially available 3-MPA typically ranges from 98% to over 99.5%, with higher purity grades available for more sensitive applications such as pharmaceutical intermediate synthesis.

Major Commercial Suppliers

The following table summarizes some of the key commercial suppliers of this compound and the typical purity grades they offer.

| Supplier | Advertised Purity / Grade |

| Sigma-Aldrich (Merck) | ≥99%, ≥99.0% (HPLC), for synthesis |

| Tokyo Chemical Industry (TCI) | >98.0% (GC) |

| BLIT Chemical | ≥99.0%, 99.5% |

| Parchem | 98.00 to 100.00 % |

| National Analytical Corporation | 99% |

This list is not exhaustive, and other suppliers may be available in specific regions.

Purity Specifications and Common Impurities

The purity of this compound is a critical parameter, particularly in drug development where impurities can affect the safety and efficacy of the final product. High-purity grades are typically analyzed by methods such as Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC).

| Purity Level | Typical Use | Common Impurities |

| >99.5% | Pharmaceutical intermediates, sensitive organic synthesis | Dithiodipropionic acid, residual starting materials (e.g., acrylonitrile (B1666552), acrylic acid), residual solvents. |

| ≥99% | General laboratory research, polymer synthesis | Dithiodipropionic acid, water. |

| ≥98% | Industrial applications, less sensitive syntheses | Higher levels of dithiodipropionic acid and other by-products. |

One of the most common impurities in 3-MPA is its oxidized dimer, 3,3'-dithiodipropionic acid . This impurity can form upon exposure to air and can be minimized by storing 3-MPA under an inert atmosphere and at low temperatures.

Synthesis and Purification Protocols

Several synthetic routes to this compound have been developed, with the most common industrial methods involving the reaction of acrylonitrile with a sulfur source or the addition of hydrogen sulfide (B99878) to acrylic acid.

Synthesis from Acrylonitrile and Sodium Hydrosulfide (B80085)

This widely used method involves a two-step process: the formation of 3-mercaptopropionitrile followed by its hydrolysis to this compound.[1]

Experimental Protocol:

-

Step 1: Synthesis of 3-Mercaptopropionitrile.

-

In a suitable reactor, a solution of sodium hydrosulfide (NaHS) in water is prepared.

-

Acrylonitrile is added dropwise to the NaHS solution while maintaining the temperature between 30-40°C.

-

The reaction mixture is stirred for several hours until the reaction is complete (monitored by GC or TLC).

-

The resulting solution contains 3-mercaptopropionitrile.

-

-

Step 2: Hydrolysis to this compound.

-

The aqueous solution of 3-mercaptopropionitrile is acidified with a strong acid, such as hydrochloric acid.

-